molecular formula C24H26N6S B10959643 4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959643
M. Wt: 430.6 g/mol
InChI Key: KGBWSKJPOGEJNS-UHFFFAOYSA-N
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Description

4-BUTYL-5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Iodination: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.

    Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

    Coupling: The protected intermediate is then coupled with meta-aminobenzoic acid, which has been reacted with morpholine to produce another intermediate.

    Final Steps: The final steps involve deprotection and further functionalization to obtain the target compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

4-BUTYL-5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.

Mechanism of Action

The mechanism of action of 4-BUTYL-5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BUTYL-5-(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain kinases makes it a promising candidate for further research and development.

Properties

Molecular Formula

C24H26N6S

Molecular Weight

430.6 g/mol

IUPAC Name

4-butyl-3-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H26N6S/c1-2-3-13-29-22(26-27-24(29)31)18-14-19(15-9-10-15)25-23-20(18)21(16-11-12-16)28-30(23)17-7-5-4-6-8-17/h4-8,14-16H,2-3,9-13H2,1H3,(H,27,31)

InChI Key

KGBWSKJPOGEJNS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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